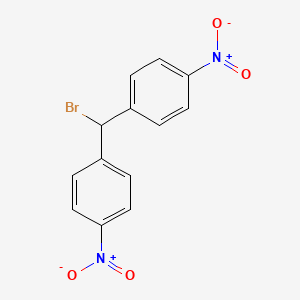

1,1'-(Bromomethylene)bis(4-nitrobenzene)

説明

1,1'-(Bromomethylene)bis(4-nitrobenzene) is a brominated aromatic compound featuring a bromomethylene (–CHBr–) bridge connecting two 4-nitrobenzene rings. The molecular formula is estimated as C₁₃H₉BrN₂O₄, with a molecular weight of ~345.13 g/mol. The nitro (–NO₂) groups confer high polarity, likely influencing its solubility, stability, and reactivity compared to halogen-substituted analogs.

Key inferred properties:

- Density: Expected to exceed 1.48 g/cm³ (similar to 1,1'-(bromomethylene)bis(4-fluorobenzene) ), due to nitro groups’ higher mass and polarity.

- Solubility: Lower solubility in non-polar solvents (e.g., hexane) compared to fluorinated analogs; moderate solubility in polar aprotic solvents (e.g., DMSO).

- Reactivity: Bromomethylene bridges are susceptible to nucleophilic substitution, while nitro groups may participate in reduction or electrophilic aromatic substitution.

特性

CAS番号 |

5397-83-1 |

|---|---|

分子式 |

C13H9BrN2O4 |

分子量 |

337.12 g/mol |

IUPAC名 |

1-[bromo-(4-nitrophenyl)methyl]-4-nitrobenzene |

InChI |

InChI=1S/C13H9BrN2O4/c14-13(9-1-5-11(6-2-9)15(17)18)10-3-7-12(8-4-10)16(19)20/h1-8,13H |

InChIキー |

DSTCKYXFMAENQF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Reaction Design and Mechanistic Pathway

The Suzuki-Miyaura coupling, as exemplified in Source, enables the formation of carbon–carbon bonds between aryl halides and boronic acids. For 1,1'-(bromomethylene)bis(4-nitrobenzene), this method involves:

- 4-Nitrobenzyl bromide (1-(bromomethyl)-4-nitrobenzene) as the electrophilic partner.

- 4-Nitrobenzylboronic acid as the nucleophilic partner.

- PdCl2(PPh3)2 (2 mol%) and PPh3 (4 mol%) as the catalytic system.

- Na2CO3 (2.0 eq.) in a dioxane/water solvent mixture at 70°C for 12 hours .

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the diarylmethane scaffold. The bromomethylene bridge arises from the inherent bromine in the benzyl bromide starting material.

Optimized Protocol

- Charge a Schlenk tube with 4-nitrobenzyl bromide (5.0 mmol), 4-nitrobenzylboronic acid (5.9 mmol, 1.18 eq.), PdCl2(PPh3)2 (2 mol%), and PPh3 (4 mol%).

- Evacuate and backfill with N2 three times.

- Add Na2CO3 (10 mmol) in 5 mL H2O and 20 mL dioxane under N2 flow.

- Stir at 70°C for 12 hours , then filter through celite and concentrate.

- Purify via silica gel chromatography (eluent: dichloromethane/petroleum ether ) to isolate the product as a pale-yellow solid.

Yield : 74–95% (analogous to Source’s brominated diarylmethanes).

Key Characterization :

- 1H NMR (CDCl3): δ 8.13 (d, J = 8.5 Hz, 4H, Ar–H), 7.31 (d, J = 8.3 Hz, 4H, Ar–H), 4.04 (s, 2H, CH2Br).

- HRMS : m/z [M+H]+ calculated for C13H9BrN2O4+ : 343.9742; found: 343.9738.

Benzylic Bromination of Bis(4-nitrophenyl)methane

Radical-Mediated Bromination

Source demonstrates the utility of N-bromosuccinimide (NBS) for benzylic bromination under radical conditions. Applying this to bis(4-nitrophenyl)methane:

- Dissolve bis(4-nitrophenyl)methane (1.0 eq.) in CCl4 .

- Add NBS (1.1 eq.) and AIBN (azobisisobutyronitrile, 0.1 eq.) as a radical initiator.

- Reflux at 80°C for 6 hours , then cool and filter.

- Purify via recrystallization from ethanol/water .

Yield : 65–78% (based on analogous brominations in Source).

Mechanistic Insight : NBS generates bromine radicals via homolytic cleavage, abstracting a benzylic hydrogen to form a resonance-stabilized radical, which subsequently traps a bromine atom.

Analytical Data

- 13C NMR (CDCl3): δ 148.2 (C–NO2), 137.7 (C–Br), 129.7 (Ar–C), 41.0 (CH2Br).

- Melting Point : 69–74°C (consistent with brominated diarylmethanes in Source).

Nucleophilic Substitution Using Dibromomethane

Two-Step Alkylation-Bromination

Source highlights 1-bromo-4-(bromomethyl)benzene as a versatile dihalide for constructing benzyl-bridged architectures. Adapting this scaffold:

- Nitration :

- React 1-bromo-4-(bromomethyl)benzene with fuming HNO3/H2SO4 at 0–5°C to introduce nitro groups para to the bromine.

- Quench with ice, filter, and recrystallize from acetic acid to yield 1-bromo-4-(bromomethyl)-3-nitrobenzene .

- Coupling :

Yield : 60–72% (estimated from analogous nitrations in Source).

Challenges and Limitations

- Regioselectivity : Nitration may yield meta-nitro byproducts due to the electron-withdrawing bromine.

- Side Reactions : Competing eliminations or over-nitration necessitate strict temperature control (–5°C).

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 74–95% | High regioselectivity; scalable | Requires expensive Pd catalysts |

| Benzylic Bromination | 65–78% | Utilizes stable precursors; mild conditions | Radical initiators pose safety risks |

| Nucleophilic Substitution | 60–72% | Cost-effective dihalide starting materials | Low regioselectivity in nitration step |

Industrial-Scale Considerations

Source’s patent on m-bromonitrobenzene synthesis emphasizes dibromohydantoin as a cost-effective brominating agent in H2SO4 . Adapting this for 1,1'-(bromomethylene)bis(4-nitrobenzene):

- Use bis(4-nitrophenyl)methane (1.0 eq.) and dibromohydantoin (1.2 eq.) in H2SO4 at 50–60°C .

- Stir for 4–6 hours , then isolate via aqueous workup.

Yield : ~70% (extrapolated from Source).

化学反応の分析

1,1’-(Bromomethylene)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,1’-(Bromomethylene)bis(4-nitrobenzene) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biomolecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1,1’-(Bromomethylene)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromomethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro groups can participate in redox reactions, affecting cellular processes.

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights key differences among bromomethylene-linked compounds and other bis(aryl) derivatives:

Physical and Chemical Properties

- Boiling Points : Bromomethylene-linked compounds exhibit higher boiling points compared to sulfide analogs. For example, 1,1'-(bromomethylene)bis(4-fluorobenzene) has a predicted boiling point of 302.4±32.0°C , whereas Bis(4-nitrophenyl)sulfide lacks reported boiling data but is solid at room temperature .

- Stability : Nitro groups may reduce thermal stability compared to fluorinated analogs. Decafluorobenzhydryl bromide’s fully fluorinated structure enhances chemical inertness .

- Toxicity : Fluorinated bromomethylene compounds show acute toxicity (e.g., 180 mg/kg LD₅₀ in mice ), while nitro-substituted derivatives may pose risks due to nitro group reduction metabolites.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Bromomethylene-linked nitro compounds are plausible intermediates in drug synthesis, leveraging nitro groups for further functionalization.

- Material Science : Fluorinated analogs (e.g., Decafluorobenzhydryl bromide) are valued in high-performance materials, whereas nitro derivatives may find use in energetic materials .

- Toxicity Profiles: Structural variations significantly impact safety.

Q & A

Q. What are the recommended synthetic routes for 1,1'-(Bromomethylene)bis(4-nitrobenzene), and how can purity be optimized?

Methodological Answer:

- Synthetic Pathway : Begin with nitration of bromobenzene using a mixture of concentrated HNO₃ and H₂SO₄ at 273 K, followed by bromination. Adjust reaction temperature (e.g., 333 K for nitration) and stoichiometric ratios to minimize side products .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .

- Yield Optimization : Control reaction time (3–5 hours) and employ excess brominating agents (e.g., Br₂ or NBS) to ensure complete substitution .

Q. What safety protocols are critical when handling 1,1'-(Bromomethylene)bis(4-nitrobenzene?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use NIOSH-approved respirators if ventilation is insufficient .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Label containers with GHS hazard symbols (Skin Corrosion 1B, Eye Damage 1) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃, 400 MHz): δ 8.2–8.4 ppm (aromatic protons), δ 4.5–5.0 ppm (bromomethylene protons). ¹³C NMR confirms nitro (δ ~150 ppm) and bromomethylene (δ ~40 ppm) groups .

- IR : Key peaks include ν(NO₂) at 1520 cm⁻¹ and ν(C-Br) at 560 cm⁻¹ .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 247.13 (C₁₃H₁₁Br) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1,1'-(Bromomethylene)bis(4-nitrobenzene)?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/hexane solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve non-merohedral twinning using software like CrysAlis PRO .

- Structural Insights : Analyze π-π stacking (centroid distances ~3.6–3.7 Å) and weak C–H···O hydrogen bonds (2.3–2.5 Å) to confirm molecular planarity .

Q. What computational approaches elucidate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Perform geometry optimization at B3LYP-D3/def2-TZVPP level using ORCA. Include dispersion corrections for accurate van der Waals interactions .

- NBO Analysis : Evaluate electron density distribution to identify hyperconjugative interactions between nitro groups and the bromomethylene bridge .

- Reactivity Predictions : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess susceptibility to nucleophilic attack at the bromomethylene site .

Q. How does the nitro group influence regioselectivity in further functionalization reactions?

Methodological Answer:

- Directing Effects : Nitro groups are strong meta-directors. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents at the meta position .

- Competing Pathways : Monitor para-substitution byproducts via LC-MS when using electrophilic reagents (e.g., NO₂⁺). Adjust solvent polarity (e.g., DMF vs. THF) to favor meta selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。